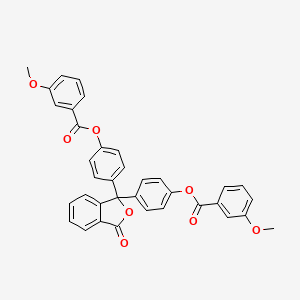![molecular formula C16H11ClN2O2 B10886871 2-{3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B10886871.png)
2-{3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chlorostyryl group and a phenol group attached to an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. This reaction is often carried out under reflux conditions in the presence of dehydrating agents like phosphorus oxychloride.
Introduction of the Chlorostyryl Group: The chlorostyryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with a chlorinated aryl halide in the presence of a palladium catalyst and a base.
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorostyryl group can be reduced to form the corresponding alkyl derivatives.
Substitution: The chlorine atom on the chlorostyryl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkyl derivatives of the chlorostyryl group.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agriculture: It has been explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
作用机制
The mechanism of action of 2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with specific molecular targets and pathways:
Biological Targets: This compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to reduced cell growth and increased cell death in cancer cells.
相似化合物的比较
2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other oxadiazole derivatives, such as 2-[3-(4-Methylstyryl)-1,2,4-oxadiazol-5-yl]phenol and 2-[3-(4-Fluorostyryl)-1,2,4-oxadiazol-5-yl]phenol.
Uniqueness: The presence of the chlorostyryl group in 2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other oxadiazole derivatives with different substituents.
属性
分子式 |
C16H11ClN2O2 |
|---|---|
分子量 |
298.72 g/mol |
IUPAC 名称 |
2-[3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenol |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-5-11(6-9-12)7-10-15-18-16(21-19-15)13-3-1-2-4-14(13)20/h1-10,20H/b10-7+ |
InChI 键 |
RFCHQWCUMHDEKX-JXMROGBWSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)/C=C/C3=CC=C(C=C3)Cl)O |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C=CC3=CC=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-[4-(diethylamino)benzylidene]-3-(4-ethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10886792.png)
![Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10886795.png)
![ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10886796.png)
![2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10886802.png)
![N~1~-[3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-yliden]acetamide](/img/structure/B10886806.png)
![3-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10886810.png)
![(2E)-2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886812.png)
![1-[1-(2-Methylbenzyl)piperidin-4-yl]azepane](/img/structure/B10886816.png)
![ethyl 4-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B10886820.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl {[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetate](/img/structure/B10886824.png)
methanone](/img/structure/B10886835.png)
![5-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B10886843.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886846.png)
